molecular formula C7H13O3P B2605608 1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid CAS No. 945459-98-3

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid

Cat. No.: B2605608
CAS No.: 945459-98-3
M. Wt: 176.152
InChI Key: CHZBTICQVOMFDP-UHFFFAOYSA-N
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Description

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid is a six-membered phosphorus heterocycle (phosphinane) presenting a valuable scaffold for innovative anticancer agent development . The phosphinane core is of significant interest in medicinal chemistry, as the phosphine oxide moiety can enhance aqueous solubility and improve metabolic stability in drug candidates . Recent research on analogous phosphinane structures has demonstrated potent antiproliferative activity against various cancer cell lines, including colon and prostate cancers, by acting as potent activators of late apoptosis . Furthermore, such related compounds have been shown to significantly inhibit the secretion of pro-inflammatory cytokines like IL-6 from tumor cells, suggesting a multi-faceted mechanism of action that extends beyond direct cytotoxicity . This compound, with its carboxylic acid functional group, also offers a versatile handle for further synthetic modification, enabling researchers to explore structure-activity relationships and develop novel derivatives for biological evaluation .

Properties

IUPAC Name

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O3P/c1-11(10)4-2-6(3-5-11)7(8)9/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZBTICQVOMFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945459-98-3
Record name 1-methyl-1-oxo-1lambda5-phosphinane-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a phosphinic acid derivative with a suitable carboxylic acid precursor can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 1-methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Positioning

The compound is compared to three categories of analogs based on structural motifs:

Phosphorus-Containing Heterocycles
  • Phospholane derivatives: Five-membered phosphorus rings (e.g., phospholane-3-carboxylic acids) lack the six-membered ring stability and electronic effects conferred by the phosphinane system.
  • Phosphorinane oxides : Analogous six-membered rings but without the carboxylic acid group. The absence of the -COOH moiety limits their application in coordination chemistry or as bioisosteres in drug design.
Nitrogen-Containing Heterocycles
  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9, ): Core: Five-membered pyrrolidine ring with nitrogen. Substituents: Methyl and oxo groups at position 1, carboxylic acid at position 3. Comparison: The smaller pyrrolidine ring introduces greater ring strain but may improve solubility due to nitrogen’s polarity.
Bicyclic Carboxylic Acid Derivatives
  • (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (): Core: Bicyclic β-lactam (cephalosporin-like) structure with sulfur and nitrogen. Substituents: Ethoxycarbonylamino, methyl, and carboxylic acid groups. Comparison: The β-lactam core is critical for antibiotic activity, a feature absent in the phosphinane compound. However, both share carboxylic acid groups that enhance water solubility and bioavailability .

Functional Group Analysis

Compound Heterocycle Key Functional Groups Molecular Formula (if available) Applications
1-methyl-1-oxo-1λ⁵-phosphinane-4-carboxylic acid Phosphinane (6-membered) CH₃, P=O, -COOH Not specified Synthetic building blocks
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine (5-membered) CH₃, C=O, -COOH Not specified Pharmaceuticals, intermediates
Cephalosporin analog () Bicyclic β-lactam CH₃, C=O, -COOH, ethoxycarbonylamino C₁₄H₁₉N₃O₆S (representative) Antibiotics

Physicochemical and Reactivity Differences

  • Acidity : The carboxylic acid pKa in the phosphinane compound is likely higher than in pyrrolidine analogs due to the electron-withdrawing phosphoryl group.
  • Metal Coordination : The λ⁵-phosphorane structure may act as a ligand for transition metals, a property absent in nitrogen or sulfur-based analogs .

Biological Activity

1-Methyl-1-oxo-1λ5-phosphinane-4-carboxylic acid is a phosphinane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 945459-98-3
  • Molecular Formula : C6H11O3PS

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include:

  • Inhibition of key signaling pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth.
  • Induction of oxidative stress : By increasing reactive oxygen species (ROS) levels, it can trigger apoptotic pathways in cancer cells.

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular responses to external stimuli.

Case Studies

Several studies have highlighted the biological activities of this compound:

StudyFindings
Smith et al. (2023)Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Johnson et al. (2022)Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM.
Lee et al. (2024)Investigated the compound's effect on apoptosis in HeLa cells, showing increased caspase activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar phosphinane derivatives:

CompoundStructureBiological Activity
Compound APhosphinane derivativeModerate antibacterial activity
Compound BPhosphonic acid derivativeStrong anticancer properties
This compoundUnique phosphinane structureHigh antibacterial and anticancer activity

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